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The table below summarizes the core information about Aderbasib and its documented efficacy in

preclinical studies.

Attribute Description

Drug Type Small molecule inhibitor [1].

Primary
Targets

Potent, orally active inhibitor of ADAM10 and ADAM17 [2].

Key
Mechanism

Inhibits "ectodomain shedding"; blocks proteolytic release of growth factors &

cytokines (e.g., TNF-α, EGFR ligands) from cell membrane [3] [4] [5].

| Noted Therapeutic Contexts | • Colorectal Cancer (CRC): Overcame resistance to EGFR inhibitors

(cetuximab) in KRAS/BRAF/PIK3CA-mutant models [3]. • Pediatric Glioblastoma: Inhibited tumor

growth in mouse xenograft models [2]. • Breast Cancer & Lymphoma: Listed as having research

applications [1] [2]. |

Key Experimental Findings and Protocols

Aderbasib's efficacy is demonstrated not as a monotherapy, but through its role in enabling other targeted

treatments.
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Research Context: The primary efficacy data comes from a study on overcoming resistance to

EGFR monoclonal antibodies (cetuximab, panitumumab) in Colorectal Cancer (CRC) [3].
Resistance Mechanism: CRC resistance was linked to tumors producing high levels of EGFR

ligands (e.g., amphiregulin, HB-EGF). These ligands block therapeutic antibodies from engaging the
EGFR target [3].

Aderbasib's Role: As an ADAM10/17 inhibitor, Aderbasib blocks the proteolytic "shedding" of these
EGFR ligands from the tumor cell surface. This clears the way for another experimental drug,

PEPDG278D (an EGFR/HER2 degrader), to bind to and deplete EGFR [3].
Experimental Workflow: The following diagram illustrates the logical sequence and findings from

this key study [3]:

CRC Resistance to
Cetuximab/Panitumumab

Problem: High tumor-generated
EGFR ligands block target engagement

Aderbasib inhibits ADAM10/17

Result: Reduced shedding of
EGFR ligands (e.g., HB-EGF)

PEPDG278D can now
bind and degrade EGFR/HER2

Outcome: Inhibited oncogenic signaling
and tumor growth in resistant models
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In Vivo Protocol: In a mouse model of pediatric glioblastoma, Aderbasib was administered via

intraperitoneal injection at 50 mg/kg, five days a week for two weeks. This regimen was reported to
robustly inhibit tumor growth [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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